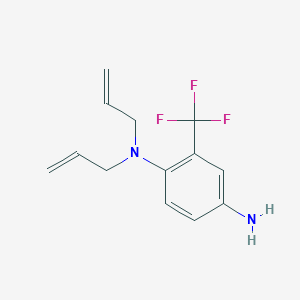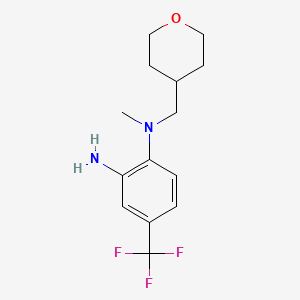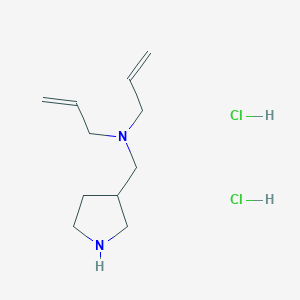
n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of n-allylamine with 3-pyrrolidinylmethyl chloride under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: : In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: : n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules
Biology: : In biological research, the compound is used as a tool to study biological processes and pathways. It can be employed as a probe to investigate enzyme activities and interactions with biological targets.
Medicine: : The compound has shown potential therapeutic applications, particularly in the development of new drugs. Its reactivity and ability to interact with biological molecules make it a valuable candidate for drug discovery and development.
Industry: : In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, including the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Some compounds similar to n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride include n-allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride and n-allyl-n-(4-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride.
Uniqueness: : this compound is unique in its structure and reactivity compared to its similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.
Propriétés
Numéro CAS |
1219960-32-3 |
|---|---|
Formule moléculaire |
C11H21ClN2 |
Poids moléculaire |
216.75 g/mol |
Nom IUPAC |
N-prop-2-enyl-N-(pyrrolidin-3-ylmethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H20N2.ClH/c1-3-7-13(8-4-2)10-11-5-6-12-9-11;/h3-4,11-12H,1-2,5-10H2;1H |
Clé InChI |
PZDGOVWZSWTGKV-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)CC1CCNC1.Cl.Cl |
SMILES canonique |
C=CCN(CC=C)CC1CCNC1.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


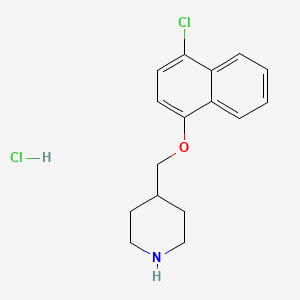
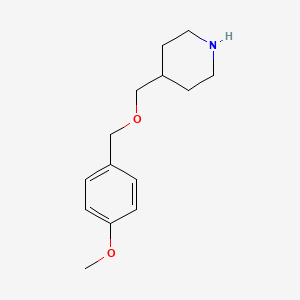
![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)
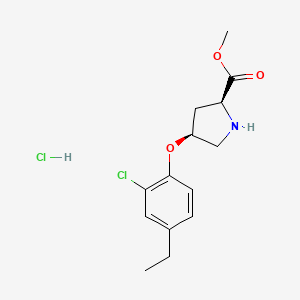
![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)
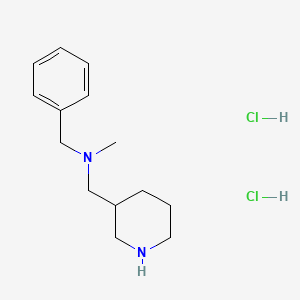
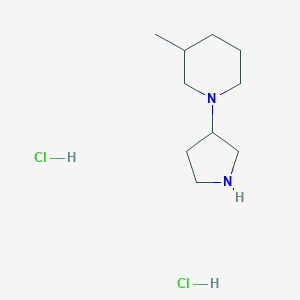
![Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424664.png)
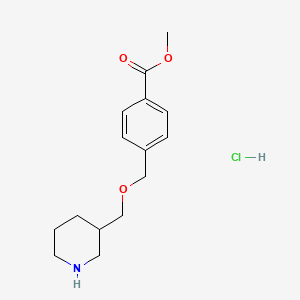
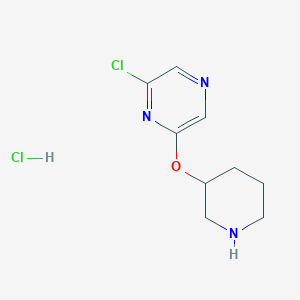
![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)
